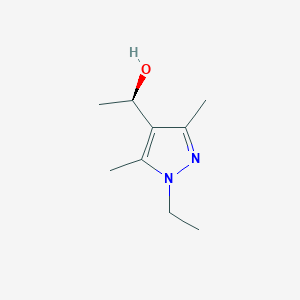
(R)-1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol is a chiral alcohol compound featuring a pyrazole ring substituted with ethyl and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, such as 3,5-dimethyl-2,4-hexanedione, under acidic conditions.
Alkylation: The resulting pyrazole is then alkylated using ethyl iodide in the presence of a strong base like sodium hydride to introduce the ethyl group at the 1-position.
Reduction: The final step involves the reduction of the ketone group to an alcohol using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production of (1R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol may involve optimizing the above synthetic route for large-scale production. This includes using continuous flow reactors for the pyrazole formation and alkylation steps, and employing catalytic hydrogenation for the reduction step to improve yield and efficiency.
Types of Reactions:
Oxidation: (1R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol can undergo oxidation to form the corresponding ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in ether.
Major Products Formed:
Oxidation: (1R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone.
Reduction: (1R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethane.
Substitution: Various substituted derivatives depending on the reagent used.
Chemistry:
As a Chiral Building Block: (1R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol can be used as a chiral building block in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition Studies: The compound can be used to study the inhibition of enzymes that interact with pyrazole derivatives.
Medicine:
Drug Development: Due to its chiral nature, the compound can be explored for the development of enantiomerically pure drugs with specific biological activities.
Industry:
Agrochemicals: The compound can be used in the synthesis of agrochemical intermediates.
Mechanism of Action
The mechanism of action of (1R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol depends on its specific application. In enzyme inhibition studies, the compound may interact with the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the specific enzyme or biological system being studied.
Comparison with Similar Compounds
(1R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone: The ketone analog of the compound.
(1R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethane: The fully reduced analog of the compound.
(1R)-1-(1-methyl-3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol: A similar compound with a methyl group instead of an ethyl group at the 1-position.
Uniqueness: (1R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol is unique due to its specific substitution pattern on the pyrazole ring and its chiral alcohol functionality. This combination of features makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C9H16N2O |
|---|---|
Molecular Weight |
168.24 g/mol |
IUPAC Name |
(1R)-1-(1-ethyl-3,5-dimethylpyrazol-4-yl)ethanol |
InChI |
InChI=1S/C9H16N2O/c1-5-11-7(3)9(8(4)12)6(2)10-11/h8,12H,5H2,1-4H3/t8-/m1/s1 |
InChI Key |
JTIWWHSPNSPYLX-MRVPVSSYSA-N |
Isomeric SMILES |
CCN1C(=C(C(=N1)C)[C@@H](C)O)C |
Canonical SMILES |
CCN1C(=C(C(=N1)C)C(C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


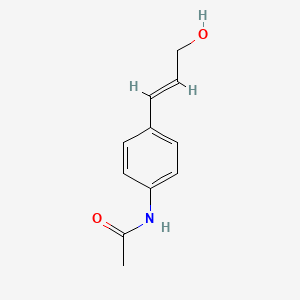
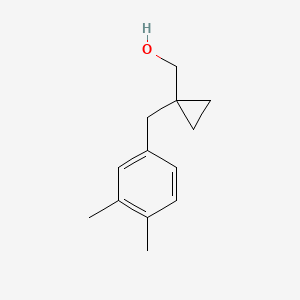
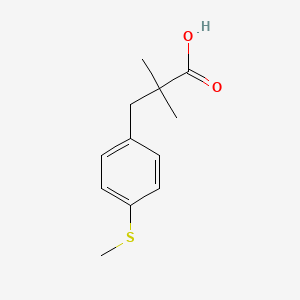
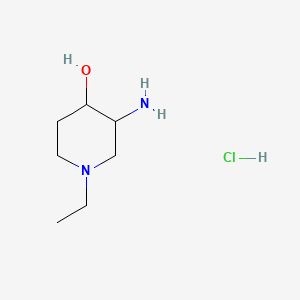

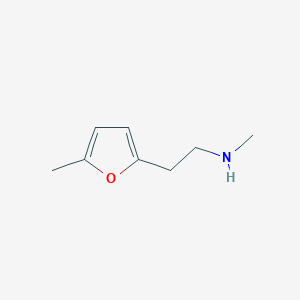
![6-Chloro-3-(4-nitrophenyl)-[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B13589354.png)
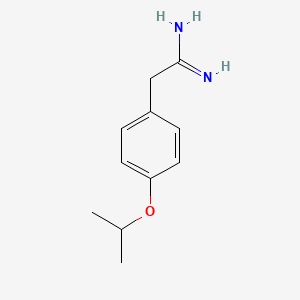
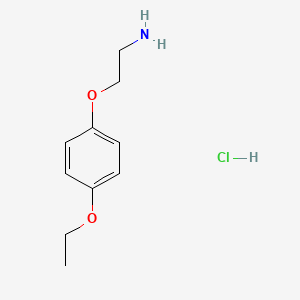
amino}propane-2-sulfinate](/img/structure/B13589375.png)
![2-[6-Bromo-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroaceticacid](/img/structure/B13589376.png)

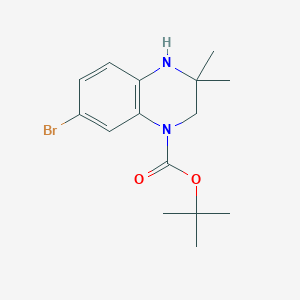
![3-Acetyl-5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13589394.png)
